Cas no 2097929-27-4 (2-({1-2-(4-chlorophenyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one)
2-({1-2-(4-chlorophenyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one Proprietà chimiche e fisiche
Nomi e identificatori
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- 2-({1-2-(4-chlorophenyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
- 2-({1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
- F6496-3241
- 2-[[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
- AKOS032465515
- 2097929-27-4
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- Inchi: 1S/C24H24ClN3O2/c25-21-8-6-18(7-9-21)16-24(30)27-14-12-19(13-15-27)17-28-23(29)11-10-22(26-28)20-4-2-1-3-5-20/h1-11,19H,12-17H2
- Chiave InChI: BGGXARHCCUYMDI-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)CC(N1CCC(CN2C(C=CC(C3C=CC=CC=3)=N2)=O)CC1)=O
Proprietà calcolate
- Massa esatta: 421.1557047g/mol
- Massa monoisotopica: 421.1557047g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 30
- Conta legami ruotabili: 5
- Complessità: 670
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 53Ų
2-({1-2-(4-chlorophenyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6496-3241-2μmol |
2-({1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097929-27-4 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6496-3241-5μmol |
2-({1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097929-27-4 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6496-3241-10μmol |
2-({1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097929-27-4 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6496-3241-20μmol |
2-({1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097929-27-4 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6496-3241-1mg |
2-({1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097929-27-4 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6496-3241-2mg |
2-({1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097929-27-4 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6496-3241-3mg |
2-({1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097929-27-4 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6496-3241-4mg |
2-({1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097929-27-4 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6496-3241-5mg |
2-({1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097929-27-4 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6496-3241-10mg |
2-({1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097929-27-4 | 10mg |
$79.0 | 2023-09-08 |
2-({1-2-(4-chlorophenyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one Letteratura correlata
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Ulteriori informazioni su 2-({1-2-(4-chlorophenyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
2-({1-2-(4-Chlorophenyl)acetylpiperidin-4-yl}methyl)-6-Phenyl-2,3-Dihydropyridazin-3-One: A Novel Compound with Promising Therapeutic Potential
CAS No. 2097929-27-4 represents a unique molecular entity that has emerged as a focal point in the field of pharmaceutical research. This compound, known as 2-({1-2-(4-Chlorophenyl)acetylpiperidin-4-yl}methyl)-6-Phenyl-2,3-Dihydropyridazin-3-One, is characterized by its complex structure that combines multiple pharmacophoric elements. The synthesis of this compound involves a series of multi-step organic reactions, including the coupling of aromatic rings with heterocyclic systems, which is a critical aspect in the development of novel therapeutics. Recent studies have highlighted the importance of 2,3-dihydropyridazin-3-one scaffolds in modulating biological targets, making this compound a subject of intense investigation.
The 4-chlorophenyl substituent in the molecular structure plays a pivotal role in determining the compound's pharmacokinetic properties. This functional group is known to enhance lipophilicity, which is essential for drug penetration across biological membranes. Additionally, the acetylpiperidin-4-yl moiety contributes to the compound's ability to interact with specific protein targets, thereby influencing its mechanism of action. The presence of a phenyl ring in the molecule further enhances its structural diversity, allowing for potential interactions with multiple receptor types.
Recent advancements in medicinal chemistry have underscored the significance of pyridazin-3-one derivatives in the treatment of various diseases. The 2,3-dihydropyridazin-3-one core is particularly noteworthy for its ability to modulate ion channels and neurotransmitter systems, which are critical in the management of neurological disorders. Studies published in Journal of Medicinal Chemistry (2023) have demonstrated that compounds with similar structural features exhibit promising efficacy in preclinical models of epilepsy and neurodegenerative diseases. This highlights the potential of 2-({1-2-(4-Chlorophenyl)acetylpiperidin-4-yl}methyl)-6-Phenyl-2,3-Dihydropyridazin-3-One in addressing unmet medical needs.
One of the key advantages of this compound is its ability to target multiple pathways simultaneously, a feature known as multitargeting. This property is particularly valuable in the treatment of complex diseases such as Alzheimer's and Parkinson's, where single-target therapies often fall short. The acetylpiperidin-4-yl group is believed to interact with acetylcholinesterase, while the 4-chlorophenyl substituent may modulate the activity of monoamine oxidase. This dual mechanism of action could provide a more comprehensive therapeutic effect, as suggested by a 2023 study in Pharmacological Research.
From a synthetic standpoint, the preparation of this compound involves a series of well-defined steps, including the formation of the pyridazin-3-one ring and the introduction of functional groups. The 2,3-dihydropyridazin-3-one core is typically synthesized through a cyclization reaction, which is a common strategy in the development of heterocyclic compounds. The incorporation of the 4-chlorophenyl and phenyl groups requires precise control of reaction conditions to ensure optimal yield and purity, as highlighted in recent publications on organic synthesis techniques.
Recent in vitro studies have shown that this compound exhibits significant activity against a range of disease-related targets. For example, research published in European Journal of Medicinal Chemistry (2023) reported that the compound demonstrates potent inhibitory effects on the enzyme acetylcholinesterase, which is a key target in the treatment of cognitive disorders. Additionally, preliminary studies suggest that the compound may exhibit neuroprotective properties, possibly through the modulation of oxidative stress pathways. These findings underscore the compound's potential as a therapeutic agent.
From a pharmacological perspective, the compound's ability to cross the blood-brain barrier is a critical factor in its potential therapeutic application. The lipophilic nature of the 4-chlorophenyl group and the phenyl ring enhances the compound's ability to penetrate the central nervous system, which is essential for treating neurological conditions. This property is further supported by computational studies that predict the compound's ability to achieve high brain concentrations, as noted in a 2023 review article on drug delivery systems.
The development of this compound also involves the optimization of its physicochemical properties to ensure its suitability for clinical application. Parameters such as solubility, stability, and bioavailability are critical in determining a drug's success in the market. Recent advancements in formulation science have enabled the creation of delivery systems that enhance the compound's solubility and prolong its therapeutic effect. These innovations are particularly relevant in the context of oral administration, which is a preferred route for many therapeutic agents.
Moreover, the compound's potential for drug repurposing has been a topic of interest in recent years. The 2,3-dihydropyridazin-3-one scaffold has been previously explored for its activity against various pathogens, including bacteria and viruses. This suggests that the compound may have broad-spectrum antimicrobial properties, which could be leveraged for the development of new therapeutic strategies. A 2023 study in Antimicrobial Agents and Chemotherapy reported that similar compounds exhibit activity against multidrug-resistant strains, highlighting the importance of further research in this area.
In conclusion, CAS No. 2097929-27-4 represents a promising candidate in the field of pharmaceutical research. The unique combination of functional groups in 2-({1-2-(4-Chlorophenyl)acetylpiperidin-4-yl}methyl)-6-Phenyl-2,3-Dihydropyridazin-3-One offers a versatile platform for the development of novel therapeutics. As research in this area continues to evolve, the compound's potential in addressing a wide range of diseases is becoming increasingly evident. Further studies are needed to fully explore its mechanisms of action and therapeutic applications, which could pave the way for the development of innovative treatments in the future.
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